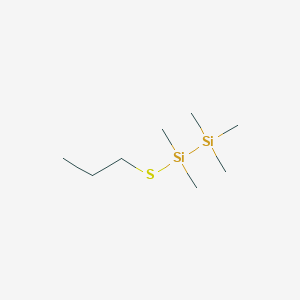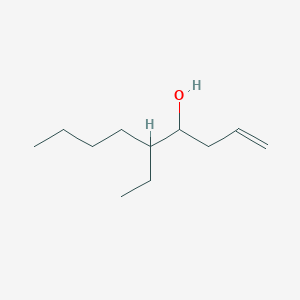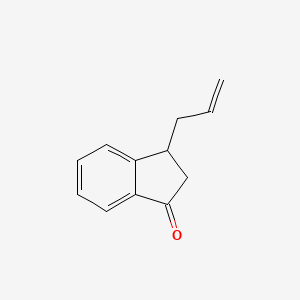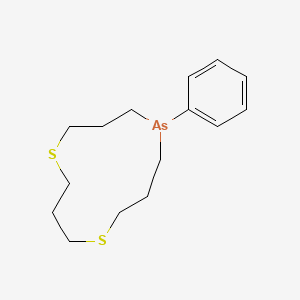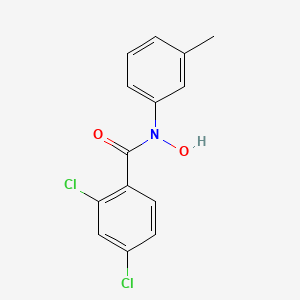![molecular formula C11H17NOSn B14430371 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine CAS No. 82505-79-1](/img/structure/B14430371.png)
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is a unique organotin compound characterized by the presence of a trimethylstannyl group attached to a butadiyne backbone, which is further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine typically involves the coupling of trimethylstannylacetylene with a morpholine derivative. One common method is the palladium-catalyzed Sonogashira coupling reaction, where trimethylstannylacetylene reacts with an iodo-morpholine derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form stannic derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as halides or organolithium reagents can be employed for substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products Formed
Oxidation: Stannic derivatives.
Substitution: Various substituted morpholine derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
Aplicaciones Científicas De Investigación
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is primarily based on its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group and the butadiyne backbone. The trimethylstannyl group can act as a leaving group in substitution reactions, while the butadiyne backbone provides a site for further functionalization. The morpholine ring can interact with biological targets, potentially leading to bioactive properties.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine: Similar structure but with a triphenylstannyl group instead of a trimethylstannyl group.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Contains a butadiyne backbone with trimethylsilyl groups instead of trimethylstannyl groups.
Uniqueness
4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to other similar compounds. The combination of the butadiyne backbone and the morpholine ring further enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
82505-79-1 |
|---|---|
Fórmula molecular |
C11H17NOSn |
Peso molecular |
297.97 g/mol |
Nombre IUPAC |
trimethyl(4-morpholin-4-ylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C8H8NO.3CH3.Sn/c1-2-3-4-9-5-7-10-8-6-9;;;;/h5-8H2;3*1H3; |
Clave InChI |
RGVBVVZNQJXCLN-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C#CC#CN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
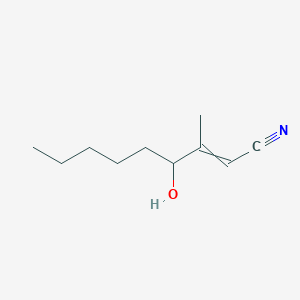
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
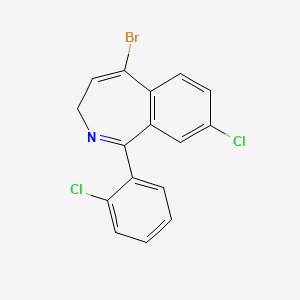
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
